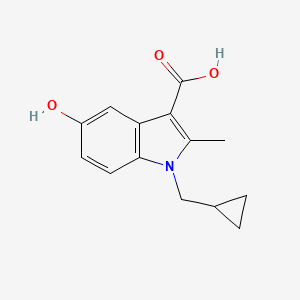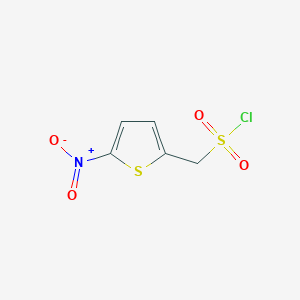
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a cyclopropylmethyl group, a hydroxy group, and a carboxylic acid group attached to the indole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. . The hydroxy group can be introduced via selective hydroxylation, and the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, such as continuous flow reactions and the use of robust catalysts to ensure high yields and purity. The choice of solvents, reaction temperatures, and purification techniques would be crucial in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylmethyl)-2-methyl-1H-indole-3-carboxylic acid: Lacks the hydroxy group, which may affect its biological activity.
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid: Lacks the cyclopropylmethyl group, which may influence its chemical reactivity and interactions.
1-(Cyclopropylmethyl)-5-hydroxy-1H-indole-3-carboxylic acid: Similar structure but different substitution pattern, which may result in different properties.
Uniqueness
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the cyclopropylmethyl and hydroxy groups, which confer distinct chemical and biological properties. The combination of these functional groups in the indole framework makes it a versatile compound for various applications and studies.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(17)18)11-6-10(16)4-5-12(11)15(8)7-9-2-3-9/h4-6,9,16H,2-3,7H2,1H3,(H,17,18) |
Clave InChI |
POGGDAKSWNXAEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1CC3CC3)C=CC(=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)


![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)


![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


